3-Bromo-2-methoxy-5-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of related nitropyridines involves multiple steps, including substitution, nitration, and ammoniation, starting from dichloropyridine compounds. For example, methodologies for synthesizing derivatives such as 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine have been detailed, indicating a complex synthesis route involving specific reagents and conditions for achieving high yields and purity (C. Jun, 2007).
Molecular Structure Analysis
Studies on the molecular structure reveal insights through quantum mechanical, spectroscopic, and docking studies. Quantum chemical calculations using Density Functional Method (DFT) provide detailed analysis on vibrational frequencies, molecular equilibrium geometry, and vibrational assignments. Such studies offer deep insights into the electronic and vibrational characteristics, as well as theoretical spectroscopic data (Christina Susan Abraham, J. Prasana, S. Muthu, 2017).
Chemical Reactions and Properties
The nitration reactions of pyridine derivatives, including 3-Bromo-2-methoxy-5-nitropyridine, have been investigated, revealing the directive influence of various substituents during nitration processes. These studies help understand the reactivity of the nitropyridine nucleus and the effects of substituents on product distribution (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).
Physical Properties Analysis
Research into the physical properties of nitropyridine derivatives involves comprehensive quantum mechanical and spectroscopic analyses. This includes investigations into their molecular structure, electronic properties, and thermodynamic properties at various temperatures. Such studies elucidate the correlations between structural features and physical properties, providing a foundation for potential applications in materials science (Christina Susan Abraham, J. Prasana, S. Muthu, 2017).
Safety And Hazards
3-Bromo-2-methoxy-5-nitropyridine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound .
properties
IUPAC Name |
3-bromo-2-methoxy-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSBPXFYAADHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616121 | |
Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-5-nitropyridine | |
CAS RN |
15862-50-7 | |
Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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